3-Butenylamin-Hydrochlorid

Übersicht

Beschreibung

Comprehensive Analysis of "3-Butenylamine Hydrochloride"

3-Butenylamine hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and pharmacology. Although the provided papers do not directly discuss 3-Butenylamine hydrochloride, they provide insights into similar compounds and their synthesis, reactions, and properties, which can be extrapolated to understand 3-Butenylamine hydrochloride.

Synthesis Analysis

The synthesis of related compounds, such as 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one, involves acylation reactions with good yields and is used for the preparation of azoles . Another synthesis method for a similar compound, 3-butenylamine, is reported using a direct amination strategy that combines the Gabriel amine synthesis with a Mitsunobu reaction, yielding the desired product in two steps without the use of air-sensitive or potentially explosive intermediates . This information suggests that the synthesis of 3-Butenylamine hydrochloride could potentially be optimized using similar methodologies.

Molecular Structure Analysis

While the molecular structure of 3-Butenylamine hydrochloride is not directly discussed, the structure-related synthesis of 3-methyl-4-phenyl-3-butenamide and its isotopically labeled derivatives indicates the importance of molecular structure in the synthesis and labeling of compounds . The structure of 3-Butenylamine hydrochloride would likely influence its synthesis and potential for isotopic labeling as well.

Chemical Reactions Analysis

The reactions of similar compounds, such as the diazotization of 3-phenyl-1-butylamine, result in various products and show isotope-position rearrangement, highlighting the complexity of reactions involving butylamine derivatives . This suggests that 3-Butenylamine hydrochloride could also undergo diverse reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The pharmacological activity of 1-phenyl-2-butylamine hydrochloride, a compound structurally related to 3-Butenylamine hydrochloride, shows that it has vasopressor activity and central nervous system stimulant effects . This indicates that the physical and chemical properties of butylamine hydrochlorides can have significant biological effects, which could be relevant for the analysis of 3-Butenylamine hydrochloride.

Wissenschaftliche Forschungsanwendungen

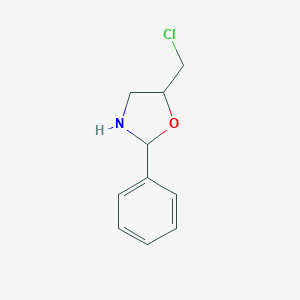

Organische Synthese

3-Butenylamin-Hydrochlorid: wird in der organischen Synthese aufgrund seiner aliphatischen terminalen Aminstruktur verwendet . Es dient als Baustein für die Synthese komplexer Moleküle. So kann es beispielsweise in Gegenwart von Natriumhydrogencarbonat mit 2,3-Dichlor-1,4-Naphthochinon reagieren, um 2-(3-Butenylamino)-3-chlornaphthalin-1,4-dion zu bilden . Diese Reaktion zeigt seine Nützlichkeit beim Aufbau von heterocyclischen Verbindungen, die in Pharmazeutika und Agrochemikalien weit verbreitet sind.

Proteomforschung

In der Proteomik spielt This compound eine entscheidende Rolle bei der Untersuchung von Proteinen und deren Funktionen. Es wird verwendet, um Proteine oder Peptide zu modifizieren, die dann analysiert werden können, um Proteininteraktionen, Struktur und Funktion zu verstehen .

Alzheimer-Krankheits-Erkennung

Das Hydrochloridsalz von But-3-en-1-amin ist bei der Verbesserung der Erkennung der neurodegenerativen Alzheimer-Krankheit von entscheidender Bedeutung. Es wird in ELISA-Titrationen verwendet, um unspezifische Hintergrundassoziationen von Molekülen und Proteinen zu reduzieren und so die Genauigkeit des diagnostischen Prozesses zu verbessern .

Safety and Hazards

3-Butenylamine hydrochloride is considered hazardous. It is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

3-Butenylamine hydrochloride has been used in the synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione . It has also been introduced in quasi-2D perovskites that will crosslink at the grain boundaries and between layered perovskites upon thermal annealing . These applications suggest potential future directions in the fields of organic synthesis, proteomics research, and materials science.

Wirkmechanismus

Target of Action

3-Butenylamine hydrochloride, also known as But-3-en-1-amine hydrochloride, is a biochemical reagent It’s known to affect the respiratory system .

Mode of Action

It’s known to interact with its targets, leading to changes that can be used for life science related research .

Biochemical Pathways

It’s used as a biological material or organic compound in various biochemical assays .

Result of Action

3-Butenylamine hydrochloride can be used to synthesize 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione via reaction with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate . This indicates that the compound can participate in chemical reactions leading to the formation of new compounds.

Action Environment

It’s recommended to store the compound in a dark place, sealed, and away from moisture .

Eigenschaften

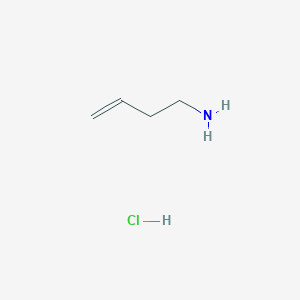

IUPAC Name |

but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEXLMVYRUNCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494277 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17875-18-2 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-butene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Butenylamine Hydrochloride improve the sensitivity of ELISA assays?

A: 3-Butenylamine Hydrochloride enhances the sensitivity of ELISA assays by modifying the surface chemistry of titration wells. When applied to the well surface, this compound improves the adsorption of target proteins, such as recombinant prion proteins [] and hyperphosphorylated Tau proteins []. This enhanced protein binding leads to a stronger signal during detection, ultimately increasing the assay's sensitivity.

Q2: What is the role of 3-Butenylamine Hydrochloride in perovskite light-emitting diodes (PeLEDs)?

A: 3-Butenylamine Hydrochloride serves as a crosslinkable cation in quasi-2D perovskite materials used in PeLEDs []. When incorporated into the perovskite structure, it undergoes crosslinking at the grain boundaries and between layered perovskites during thermal annealing. This crosslinking process offers several benefits:

Q3: Are there any differences in how 3-Butenylamine Hydrochloride interacts with different target proteins?

A: Yes, research suggests that the interaction of 3-Butenylamine Hydrochloride with target proteins may be influenced by the protein's conformation. For instance, while it effectively enhances the detection of recombinant prion proteins, a different compound, geranylamine, shows superior performance with native prion proteins []. This suggests that the specific conformation of the target protein can impact the interaction with 3-Butenylamine Hydrochloride.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)